molecular formula C38H60N2O2 B10851293 N,N'-(1',10'-decylene)-bis-(-)-nor-MEP

N,N'-(1',10'-decylene)-bis-(-)-nor-MEP

Cat. No.: B10851293
M. Wt: 576.9 g/mol
InChI Key: PCOSLLZEMYSIRZ-XPSQVAKYSA-N
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Description

N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP is a bio-based compound that has gained attention in recent years due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a class of materials known for their sustainability and low environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP typically involves the reaction of rosin-biodiol polyesters with epoxy hardeners. The process includes mixing poly(1,4-butylene maleopimarate) and poly(1,10-decylene maleopimarate) with maleopimaric acid triglycidyl ester in stoichiometric proportions . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The use of renewable feedstocks and sustainable practices is emphasized to align with the growing demand for eco-friendly materials .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP include:

Uniqueness

N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP stands out due to its bio-based origin and sustainable synthesis methods. Unlike its synthetic counterparts, this compound offers a lower environmental impact and aligns with the growing demand for eco-friendly materials. Its unique structure also provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C38H60N2O2

Molecular Weight

576.9 g/mol

IUPAC Name

3-[(3S)-3-ethyl-1-[10-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol

InChI

InChI=1S/C38H60N2O2/c1-3-37(33-19-17-21-35(41)29-33)23-11-15-27-39(31-37)25-13-9-7-5-6-8-10-14-26-40-28-16-12-24-38(4-2,32-40)34-20-18-22-36(42)30-34/h17-22,29-30,41-42H,3-16,23-28,31-32H2,1-2H3/t37-,38-/m1/s1

InChI Key

PCOSLLZEMYSIRZ-XPSQVAKYSA-N

Isomeric SMILES

CC[C@]1(CCCCN(C1)CCCCCCCCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Canonical SMILES

CCC1(CCCCN(C1)CCCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

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